molecular formula C18H14FN3O2 B11198136 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

Cat. No.: B11198136
M. Wt: 323.3 g/mol
InChI Key: YXBMSWLEHVIZLM-UHFFFAOYSA-N
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Description

4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 3-fluorobenzohydrazide can react with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

    Coupling with Pyrrolidinone: The oxadiazole intermediate can then be coupled with a phenylpyrrolidinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can occur at the oxadiazole ring or the fluorophenyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: LiAlH₄, NaBH₄, catalytic hydrogenation

    Substitution: NaOH, KOH, amines, thiols

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted fluorophenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated compounds with biological systems. Its fluorophenyl group is particularly useful in imaging studies using techniques like fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one: Lacks the fluorine atom, which may reduce its potency or specificity in certain applications.

    4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one: Similar structure but with the fluorine atom in a different position, potentially altering its chemical and biological properties.

    4-(5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one: Chlorine instead of fluorine, which may affect its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in 4-(5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one imparts unique electronic properties, enhancing its stability and reactivity. This makes it particularly valuable in applications requiring high specificity and stability, such as in pharmaceuticals and advanced materials.

Properties

Molecular Formula

C18H14FN3O2

Molecular Weight

323.3 g/mol

IUPAC Name

4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C18H14FN3O2/c19-14-6-4-5-12(9-14)18-20-17(21-24-18)13-10-16(23)22(11-13)15-7-2-1-3-8-15/h1-9,13H,10-11H2

InChI Key

YXBMSWLEHVIZLM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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